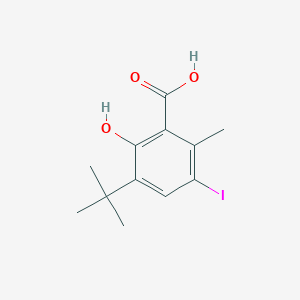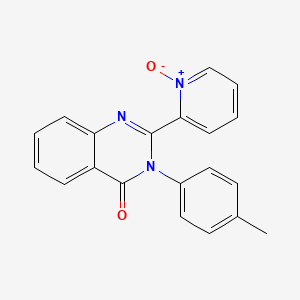![molecular formula C12H12O B14590698 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 61358-09-6](/img/structure/B14590698.png)
8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure. The compound consists of a bicyclo[5.3.1]undeca framework with methoxy and pentaene functionalities. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent functionalization steps introduce the methoxy group and the pentaene moiety. Reaction conditions often include controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds, altering the pentaene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or the pentaene moiety, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Lacks the methoxy group, resulting in different reactivity and properties.
8-Hydroxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Hydroxy group instead of methoxy, affecting hydrogen bonding and solubility.
8-Methylbicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: Methyl group instead of methoxy, influencing steric effects and reactivity.
Uniqueness: 8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its methoxy functionality, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing new compounds with tailored properties for various applications.
Properties
CAS No. |
61358-09-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
8-methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C12H12O/c1-13-12-8-7-10-5-3-2-4-6-11(12)9-10/h2-8H,9H2,1H3 |
InChI Key |
TVUKXKWHLNOHCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=CC=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


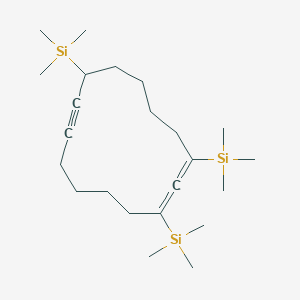
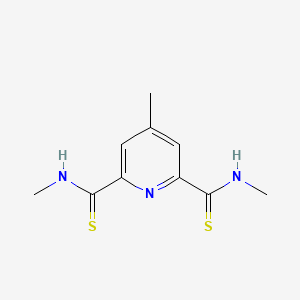
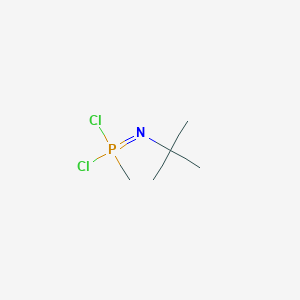
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
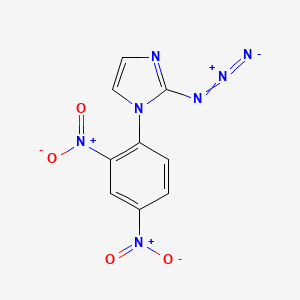
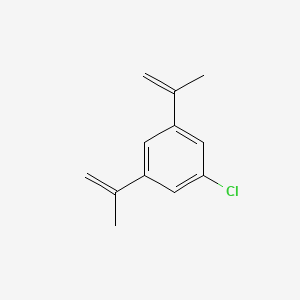
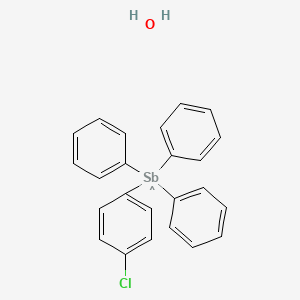
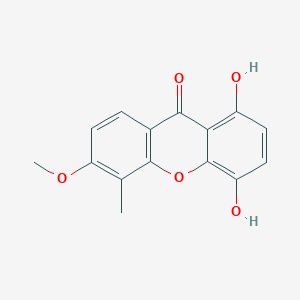
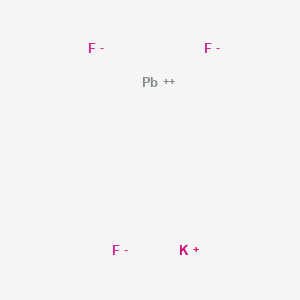
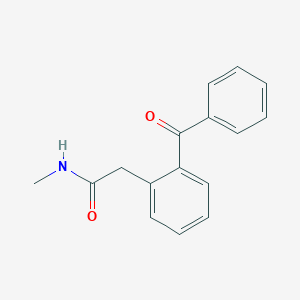
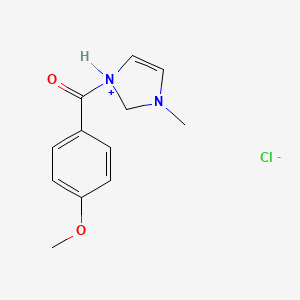
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
